4-(4-Chlorophenyl)benzoic acid
Overview
Description
“4-(4-Chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H9ClO2 . It is related to 4-Chlorobenzoic acid, which is a white solid that is soluble in some organic solvents and in aqueous base .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 289-291 °C . It has a molecular weight of 232.66 .
Scientific Research Applications
1. Water Purification
Research by Matthews (1990) explored the use of TiO2 suspensions illuminated with UV light for the purification of water containing various compounds, including 4-chlorophenol, a compound structurally similar to 4-(4-Chlorophenyl)benzoic acid. This process effectively mineralized these compounds, suggesting potential applications in water treatment.
2. Degradation Studies
Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation of 4-chlorophenol using UV irradiation and organic oxidants Sharma, Mukhopadhyay, & Murthy (2012). Their findings contribute to understanding the degradation pathways of chlorinated phenols, relevant to the environmental fate of this compound.
3. Advanced Oxidation Processes
Bokare and Choi (2011) reported on the Cr(VI)/H2O2 system for oxidative degradation of organic compounds like 4-chlorophenol in water Bokare & Choi (2011). This research is significant for understanding the treatment of water contaminated with chlorinated benzoic acids.
4. Detoxification Mechanisms
Collet and Pont (1978) investigated the role of cysteine in detoxifying a herbicide derivative of 4-chlorophenol Collet & Pont (1978). Insights from this study may be relevant for understanding how this compound interacts with biological systems.
5. Environmental Impact Assessment
The degradation and transformation of 4-chlorophenol in environmental settings have been extensively studied Wu et al. (2020), Xiao et al. (2013), Rodrigo et al. (2001). These studies provide a framework for understanding the environmental impact and breakdown mechanisms of similar compounds, including this compound.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)benzoic acid . .
Properties
IUPAC Name |
4-(4-chlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRRWLTRBEAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206096 | |
Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-41-4 | |
Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005748414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5748-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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